2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of derivatives of cyclopenta[b]pyridine-3-carbonitrile involves several key strategies, including reactions under specific conditions to achieve the desired heterocyclic framework. One approach includes the use of single-crystal X-ray diffraction to study the structures of related compounds, providing insights into the molecular configurations and potential synthesis pathways for derivatives (Mazina et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]pyridine-3-carbonitrile derivatives has been characterized using techniques such as X-ray diffraction, revealing intricate details about their configuration, intermolecular interactions, and stability. These studies show diverse conformations and molecular geometries, highlighting the structural versatility of the cyclopenta[b]pyridine scaffold (Mazina et al., 2005).
Scientific Research Applications
Applications in Organic Synthesis and Catalysis
Compounds related to 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile are pivotal in organic synthesis and catalysis due to their reactivity and the formation of complex molecular structures. For example, the synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine, are well-known for their role as versatile synthetic intermediates and their biological importance. These compounds have been used in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their broad applicability in advanced chemistry and drug development investigations (Li et al., 2019).
Pharmacological Applications
The heterocyclic structure of 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile derivatives is a common motif in pharmacologically active compounds. Research has shown that these compounds possess a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structural feature of the 1,3,4-oxadiazole ring, often seen in related compounds, contributes significantly to effective binding with different enzymes and receptors in biological systems, eliciting a variety of bioactivities. This makes these derivatives an interesting topic for scientists aiming to develop new medicinal agents (Verma et al., 2019).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning"2. Hazard statements include H302, H312, H315, H319, H332, and H3352. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P5012.
Future Directions
As for future directions, it’s hard to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in fields like organic synthesis, pharmaceuticals, or materials science.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and specific information.
properties
IUPAC Name |
2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-4-6-2-1-3-8(6)11-9(7)12/h4H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZRRQHIZFDOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358645 | |
Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
CAS RN |
108106-97-4 | |
Record name | 2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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